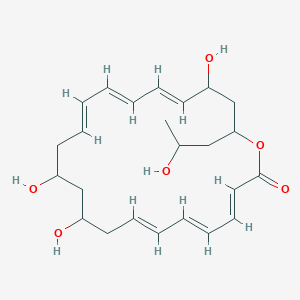

wortmannilactone C

説明

Overview of Polyketide Natural Products in Academic Research

Polyketides are a large and exceptionally diverse class of natural products synthesized by a wide range of organisms, including bacteria, fungi, and plants. wikipedia.orgresearchgate.net Their biosynthesis resembles that of fatty acids, involving the sequential condensation of simple carboxylic acid units, which results in a characteristic chain of alternating ketone and methylene groups. wikipedia.org This biosynthetic pathway, governed by large, multi-enzyme complexes known as polyketide synthases (PKSs), allows for enormous structural variety. acs.orgnih.gov The resulting polyketide chains can be modified through cyclization, reduction, and other enzymatic reactions, leading to an incredible array of molecular architectures, from simple aromatic compounds to complex macrolides. researchgate.netacs.org

In academic research, polyketides are of profound interest for several reasons. They represent a rich source of biologically active molecules with a wide spectrum of activities, including antimicrobial, antifungal, and anticancer properties. wikipedia.orgfrontiersin.org This makes them a cornerstone of natural product-based drug discovery and development. wikipedia.orgresearchgate.net Furthermore, the study of polyketide biosynthesis provides fundamental insights into enzymology and the genetic programming of complex molecular synthesis. acs.orgnih.gov Advances in genome mining and sequencing have revealed that a vast number of polyketide biosynthetic gene clusters in fungi are "silent" under standard laboratory conditions, suggesting that a wealth of novel chemical entities remains to be discovered. mdpi.comresearchgate.netescholarship.org

Discovery and Isolation of Wortmannilactones

The wortmannilactone family of compounds was first identified from the fungus Talaromyces wortmannii. researchgate.netnih.gov In a study published in 2006, researchers isolated four novel 22-membered triene macrolides, designated wortmannilactones A, B, C, and D, from a strain of T. wortmannii collected from a soil sample in Yunnan Province, China. researchgate.netnih.govacs.org The isolation process involved culturing the fungus on a solid medium, followed by extraction of the culture with ethyl acetate. lookchem.com The resulting crude extract was then subjected to various chromatographic techniques to separate and purify the individual compounds. researchgate.netlookchem.com The structures of these new polyketides were determined through extensive spectroscopic analysis, including one- and two-dimensional nuclear magnetic resonance (NMR) and mass spectrometry (MS). researchgate.netacs.org Since their initial discovery, additional members of the wortmannilactone family (e.g., E, F, G, H, I, J, K, L, M, N) have been isolated from fungal cultures, sometimes through strategies like epigenetic modification to induce the expression of otherwise silent gene clusters. mdpi.comresearchgate.netresearchgate.net

Significance of Wortmannilactone C within the Wortmannilactone Family

Within the growing family of wortmannilactones, this compound holds particular interest for the scientific community. While the initial group of isolated wortmannilactones (A-D) all demonstrated cytotoxic activity against several human cancer cell lines, the unique structural features and potential for chemical synthesis have made this compound a subject of focused research. nih.govacs.org Its complex structure, featuring a 22-membered macrolactone ring with multiple stereogenic centers, presents a significant challenge and opportunity for synthetic organic chemists. lookchem.comresearchgate.net

The successful total synthesis of a compound like this compound is not merely an academic exercise; it confirms the proposed structure and provides a pathway to generate analogues that are not produced naturally. lookchem.com This allows for a more detailed investigation of structure-activity relationships, potentially leading to the development of new molecules with enhanced or more specific biological activities. researchgate.net Research into the synthesis of this compound has explored various advanced chemical strategies, including Horner-Wadsworth-Emmons reactions and Liebeskind cross-coupling, to construct its intricate macrocyclic framework. lookchem.comresearchgate.net This focus on this compound highlights its role as a representative and challenging target for advancing the field of natural product synthesis. lookchem.com

特性

分子式 |

C24H34O6 |

|---|---|

分子量 |

418.5 g/mol |

IUPAC名 |

(3E,5E,7E,14E,16E,18E)-10,12,20-trihydroxy-22-(2-hydroxypropyl)-1-oxacyclodocosa-3,5,7,14,16,18-hexaen-2-one |

InChI |

InChI=1S/C24H34O6/c1-19(25)16-23-18-22(28)14-10-5-2-4-8-12-20(26)17-21(27)13-9-6-3-7-11-15-24(29)30-23/h2-11,14-15,19-23,25-28H,12-13,16-18H2,1H3/b5-2+,7-3+,8-4+,9-6+,14-10+,15-11+ |

InChIキー |

SEDBAVXIUFCBOQ-TVAXXASCSA-N |

異性体SMILES |

CC(CC1CC(/C=C/C=C/C=C/CC(CC(C/C=C/C=C/C=C/C(=O)O1)O)O)O)O |

正規SMILES |

CC(CC1CC(C=CC=CC=CCC(CC(CC=CC=CC=CC(=O)O1)O)O)O)O |

同義語 |

wortmannilactone C |

製品の起源 |

United States |

Isolation, Cultivation, and Enhanced Production Methodologies

Fungal Strain Identification and Characterization: Talaromyces wortmannii

Talaromyces wortmannii is a filamentous fungus that has garnered significant attention as a producer of a diverse array of bioactive secondary metabolites. frontiersin.orgnih.gov Initially, species of Talaromyces were classified under the genus Penicillium, but phylogenetic analysis later established it as a distinct monophyletic clade. nih.gov This genus is known for its widespread distribution and its ability to thrive in a variety of environments. researchgate.netfrontiersin.org

Origin and Ecological Niche of Producer Strain

Talaromyces wortmannii exhibits a cosmopolitan distribution and is frequently isolated from a wide range of substrates and environments, including soil, air, and decaying plant matter. researchgate.netresearchgate.net It is prominently recognized as an endophytic fungus, meaning it resides within the tissues of living plants without causing apparent disease. researchgate.netresearchgate.net This symbiotic relationship is a key aspect of its ecological niche.

The fungus has been successfully isolated from various host plants, demonstrating its adaptability. For instance, strains of T. wortmannii have been identified as endophytes in Aloe vera collected in Egypt frontiersin.orgresearchgate.net, the traditional Chinese medicinal plant Tripterygium wilfordii researchgate.netuni-duesseldorf.de, and from the mangrove plant Acanthus ilicifolius. nih.gov Additionally, it has been isolated from soil samples, such as one from the Yunnan province in China, which was the source for the initial discovery of wortmannilactones A-D. researchgate.net The fungus has also been found in association with insects, such as in the nests of paper wasps. rsc.org This diversity of habitats suggests a remarkable metabolic flexibility, which may contribute to its capacity for producing a wide array of secondary metabolites.

Fermentation Strategies for Wortmannilactone C Production

The biosynthesis of this compound and other secondary metabolites by Talaromyces wortmannii is highly dependent on the conditions under which the fungus is grown. Fermentation strategies are therefore a critical area of research, with a focus on manipulating culture parameters to maximize the yield of desired compounds.

Optimization of Culture Conditions for Metabolite Yield

The "One Strain Many Compounds" (OSMAC) approach is a fundamental strategy in fungal biotechnology and has been effectively applied to Talaromyces wortmannii. nih.govresearchgate.net This strategy is based on the principle that a single fungal strain can produce different profiles of secondary metabolites when its cultivation conditions are altered. frontiersin.orgnih.gov By systematically varying the culture medium composition, researchers can influence the metabolic pathways that are active, leading to the production of different compounds.

For example, studies have shown that the chemical constituents produced by T. wortmannii vary depending on the culture medium used, with different metabolites being produced in maize culture medium compared to rice or dextrose agar media. researchgate.net Solid-state fermentation on rice medium has been a commonly used method for the production of various metabolites from T. wortmannii. nih.govnih.gov The process often involves cultivating the fungus on a solid rice substrate for a period of 14 to 21 days at a controlled temperature, such as 22°C. nih.gov

Beyond the substrate, other physical and chemical parameters are crucial. Studies on Talaromyces species have demonstrated that factors like pH, temperature, and agitation speed significantly impact growth and metabolite production. scielo.brnih.gov For instance, research on Talaromyces wortmannii DR49 for enzyme production revealed that the optimal temperature and pH were 29°C and 6.0, respectively. scielo.brresearchgate.net While this research focused on enzymes, the principles of optimizing culture conditions for specific biological products are directly applicable to the production of secondary metabolites like this compound. The optimization of these parameters is often achieved using statistical methods like Response Surface Methodology (RSM) to map the relationships between variables and the desired output. nih.gov

Table 1: Investigated Culture Conditions for Talaromyces Species

| Parameter | Investigated Range/Values | Fungus | Product of Interest | Reference |

|---|---|---|---|---|

| Temperature | 29°C, 32°C, 35°C | T. wortmannii DR49 | Xylanolytic enzymes | scielo.br |

| pH | 4.0, 5.0, 6.0 | T. wortmannii DR49 | Xylanolytic enzymes | scielo.brresearchgate.net |

| Agitation Speed | 100–200 rpm | T. albobiverticillius | Pigments, Biomass | nih.gov |

| Fermentation Time | 24–336 hours | T. albobiverticillius | Pigments, Biomass | nih.gov |

| Culture Medium | Rice, Maize, Dextrose Agar | T. wortmannii | Polyketones | researchgate.net |

Induction of Metabolite Production via Chemical Epigenetic Modifiers

A significant challenge in natural product discovery is that many fungal biosynthetic gene clusters are "silent" or expressed at very low levels under standard laboratory conditions. uni-duesseldorf.demdpi.com Chemical epigenetics has emerged as a powerful strategy to overcome this limitation by using small molecules to modify the fungal epigenome, thereby activating these silent gene clusters and inducing the production of novel or previously undetected secondary metabolites. frontiersin.orgmdpi.com

This approach typically involves the use of two main classes of inhibitors:

Histone Deacetylase (HDAC) Inhibitors: These molecules, such as Trichostatin A (TSA) and Suberoylanilide Hydroxamic Acid (SAHA), interfere with the removal of acetyl groups from histones. frontiersin.orgwikipedia.org This interference can lead to a more open chromatin structure, making genes more accessible for transcription. wikipedia.orgijbiotech.com

DNA Methyltransferase (DNMT) Inhibitors: Compounds like 5-azacytidine (5-AC) are analogues of cytidine that, when incorporated into DNA, inhibit the action of enzymes that methylate DNA. frontiersin.orgnih.govjelsciences.com Reduced DNA methylation is often associated with increased gene expression.

This strategy has been successfully applied to Talaromyces wortmannii. In one study, treatment of the fungus with the HDAC inhibitor SAHA led to the isolation of four new wortmannilactone derivatives, designated wortmannilactones I–L. mdpi.comresearchgate.net These compounds demonstrated potent inhibitory activity against NADH-fumarate reductase, highlighting the utility of this approach in discovering new bioactive analogues. mdpi.com The use of another epigenetic modifier, procaine, has also been shown to alter the metabolite profiles of T. wortmannii. researchgate.net

Table 2: Examples of Chemical Epigenetic Modifiers Used in Fungi

| Modifier Class | Compound Name | Mechanism of Action | Target Organism Example | Reference |

|---|---|---|---|---|

| HDAC Inhibitor | Trichostatin A (TSA) | Reversibly inhibits class I and II histone deacetylases. | Fusarium graminearum | ijbiotech.com |

| HDAC Inhibitor | Suberoylanilide Hydroxamic Acid (SAHA) | Inhibits histone deacetylase activity. | Talaromyces wortmannii | mdpi.comresearchgate.net |

| DNMT Inhibitor | 5-Azacytidine (5-AC) | Inhibits DNA methyltransferase, leading to passive demethylation. | Shiraia bambusicola | nih.gov |

| HDAC Inhibitor | Sodium Butyrate | Inhibits histone deacetylase activity. | Penicillium decaturense | researchgate.net |

| DNMT Inhibitor | Procaine | DNA hypomethylating agent. | Talaromyces wortmannii | researchgate.net |

Advanced Separation and Purification Techniques for Wortmannilactone Analogues

The fermentation of Talaromyces wortmannii often yields a complex mixture of structurally similar secondary metabolites, including various wortmannilactone analogues. The separation and purification of a specific compound like this compound from this mixture presents a significant challenge for downstream processing. researchgate.netresearchgate.net Traditional methods often involve multiple steps of solvent extraction and column chromatography, which can be time-consuming and may result in lower recovery rates. researchgate.net

Three-Liquid-Phase Salting-Out Extraction (TLP-SOES)

To address the challenges of separating similar analogues, an advanced technique known as the Three-Liquid-Phase Salting-Out Extraction System (TLP-SOES) has been developed and successfully applied to wortmannilactone purification. researchgate.net This method is a type of liquid-liquid extraction that utilizes the salting-out effect to create three distinct liquid phases, allowing for the differential partitioning of compounds based on their polarity. nih.govdoi.org

In a study focused on purifying wortmannilactone F and its dehydrated derivative, wortmannilactone L, from a fermentation broth, a TLP-SOES was established. researchgate.net The system was composed of:

Top Phase: Petroleum ether-rich

Middle Phase: Ethanol-rich

Bottom Phase: Aqueous, salt-rich

The optimal composition of this system was determined to be 25.5% petroleum ether, 20.0% ethanol, and 12.9% ammonium sulfate (w/w) at a pH of 5.6 and room temperature. researchgate.netdlut.edu.cn

This specific configuration allowed for the selective separation of the two analogues. Wortmannilactone L, being more nonpolar, was partitioned into the top petroleum ether-rich phase, while the more polar wortmannilactone F was concentrated in the middle ethanol-rich phase. researchgate.net This method achieved high recovery rates of 88.9% for wortmannilactone F and 83.3% for wortmannilactone L in their respective phases. researchgate.netdlut.edu.cn The total recovery rates using this TLP-SOES, coupled with subsequent column chromatography, were over two-fold higher than those achieved with conventional methods. researchgate.net This demonstrates the efficiency and potential of TLP-SOES for the challenging separation of structurally similar natural products.

Table 3: Composition and Performance of TLP-SOES for Wortmannilactone Separation

| Component | Concentration (w/w) | Target Compound | Partitioning Phase | Recovery Rate | Reference |

|---|---|---|---|---|---|

| Petroleum Ether | 25.5% | Wortmannilactone L | Top (Petroleum ether-rich) | 83.3% | researchgate.netdlut.edu.cn |

| Ethanol | 20.0% | Wortmannilactone F | Middle (Ethanol-rich) | 88.9% | researchgate.netdlut.edu.cn |

| Ammonium Sulfate | 12.9% | - | Bottom (Aqueous) | - | researchgate.netdlut.edu.cn |

| pH | 5.6 | - | - | - | researchgate.netdlut.edu.cn |

Chromatographic Resolution of Analogues

The isolation and purification of specific wortmannilactone compounds present a significant challenge due to the concurrent production of numerous structurally similar analogues by the fungus Talaromyces wortmannii. These analogues often possess comparable physicochemical properties, making their separation from a complex fermentation broth a demanding task that necessitates a multi-step purification strategy combining several chromatographic techniques. researchgate.netresearchgate.net

Initial purification stages typically involve solvent extraction followed by various forms of column chromatography. researchgate.net Researchers have successfully employed methods such as silica gel column chromatography, ODS (octadecylsilane) column chromatography, and Sephadex LH-20 column chromatography to fractionate the crude extract and separate groups of analogues. researchgate.netresearchgate.net

A more advanced and efficient method for the initial separation of specific analogues is the three-liquid-phase salting-out extraction system (TLP-SOES). researchgate.net This technique has been effectively used to resolve wortmannilactone F from its dehydrated derivative, wortmannilactone L. researchgate.net In a specific application, a system composed of 25.5% petroleum ether, 20.0% ethanol, and 12.9% ammonium sulfate (w/w) at a pH of 5.6 was utilized. researchgate.netdlut.edu.cn This process resulted in the preferential partitioning of wortmannilactone F into the ethanol-rich middle phase and wortmannilactone L into the petroleum ether-rich top phase. researchgate.net This TLP-SOES method demonstrated significantly higher efficiency, with total recovery rates for the two compounds being over two times greater than those achieved with conventional ethyl acetate/hexane extraction and silica gel chromatography. researchgate.netresearchgate.net

Table 1: Recovery Rates of Wortmannilactone Analogues using TLP-SOES

This table details the recovery efficiency of a three-liquid-phase salting-out extraction system for separating wortmannilactone F and L. Data sourced from studies on advanced purification methods. researchgate.net| Compound | Target Phase | Recovery Rate (%) |

|---|---|---|

| Wortmannilactone F | Middle (Ethanol-rich) | 88.9 |

| Wortmannilactone L | Top (Petroleum ether-rich) | 83.3 |

Following initial fractionation, fractions are further purified using high-resolution techniques, most notably semi-preparative High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov This step is crucial for isolating individual analogues to a high degree of purity. The purity and identification of the isolated compounds are subsequently confirmed using analytical HPLC. researchgate.netjasco-global.com Specific analytical conditions have been documented for the analysis of wortmannilactones, providing a reliable method for quality control.

Table 2: Example of Analytical HPLC Conditions for Wortmannilactone Analysis

This table outlines the parameters for a High-Performance Liquid Chromatography (HPLC) method used to assess the purity of wortmannilactone compounds after isolation.| Parameter | Specification |

|---|---|

| HPLC System | Waters 1525 and 2998 |

| Column | Agilent 5-HC C18 (2) (4.6 × 150 mm, 5 μm) |

| Mobile Phase | Acetonitrile-water gradient (40:60 → 100:0 in 15 min, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 312 nm |

Ultimately, the successful resolution of this compound and its analogues from the complex fungal extract is not achievable through a single technique but requires the sequential application of multiple, orthogonal chromatographic methods.

Chemical Synthesis and Stereochemical Elucidation of Wortmannilactone C

Stereochemical Assignments and Absolute Configuration Determination

The initial elucidation of wortmannilactone C's planar structure via spectroscopic methods left the stereochemical configuration of its five stereogenic centers—C9, C11, C19, C21, and C23—unresolved. lookchem.com The determination of the relative and absolute stereochemistry required sophisticated analytical techniques and, crucially, targeted chemical synthesis to create stereochemically defined isomers for comparison.

Stereochemical Analysis through Synthetic Intermediates

A significant breakthrough in assigning the stereochemistry of this compound came from the total synthesis of one of its diastereomers. lookchem.comnih.gov This synthetic approach allowed for the controlled introduction of specific stereocenters, providing a reference compound whose spectroscopic data could be compared against the natural product.

Key stereocontrolling reactions were employed during the synthesis:

C9, C11, and C21 Stereocenters: The configurations at these positions were established using enantioselective allyltitanation reactions. lookchem.comnih.gov This method allows for the predictable addition of an allyl group to an aldehyde, setting the stereochemistry of the resulting secondary alcohol.

C19 Stereocenter: The stereochemistry at the C19 position was controlled through a Noyori asymmetric reduction of a corresponding acetylenic ketone. lookchem.comnih.gov This highly reliable method uses a chiral catalyst to deliver a hydride to one specific face of the ketone, producing the alcohol with a high degree of enantioselectivity.

The synthesis started from precursors with known absolute configurations, such as ethyl (R)-3-hydroxybutanoate, ensuring that the resulting synthetic diastereomer also had a known absolute configuration. lookchem.comnih.gov

Spectroscopic Techniques for Stereochemical Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the three-dimensional structure of complex organic molecules. ox.ac.uk While initial 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were used to define the planar structure of this compound, more specialized techniques are essential for elucidating stereochemistry. lookchem.comox.ac.uk

Nuclear Overhauser Effect (nOe) Spectroscopy: Techniques like NOESY or ROESY are primary tools for determining the spatial proximity of atoms within a molecule. ox.ac.ukrsc.org By identifying protons that are close to each other in space, even if they are separated by many bonds, chemists can deduce the relative configuration of stereocenters in cyclic and acyclic systems.

J-Coupling Analysis: The magnitude of the coupling constant (J-value) between two adjacent protons is dependent on the dihedral angle between them. This relationship is invaluable for determining the relative stereochemistry of substituents on a ring or an acyclic chain. ipb.pt

In the context of the this compound diastereomer synthesis, these NMR methods would have been vital for confirming the stereochemical outcomes of the key synthetic steps and for the final comparison of the synthetic structure with the natural isolate.

Absolute Configuration

The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its atoms. weebly.com While relative configuration can be determined by methods like NMR, establishing the absolute configuration often requires correlation to a known standard or a technique like X-ray crystallography. libretexts.orgwikipedia.org

For this compound, the absolute configuration was approached through the synthesis of a diastereomer with a defined stereochemistry derived from chiral starting materials. nih.gov By comparing the properties (e.g., NMR spectra, optical rotation) of the synthesized compound with those of the natural product, a proposed structure for the natural isomer can be confirmed or refuted. Although X-ray crystallography provides unambiguous proof of structure and stereochemistry, obtaining suitable crystals of complex natural products can be a significant challenge. wikipedia.orgnih.gov The synthesis of a stereochemically defined diastereomer serves as a powerful alternative for structural assignment. researchgate.net

The table below summarizes the key stereocenters of this compound and the synthetic methods used to control their configuration during the synthesis of a reference diastereomer.

Table 1. Stereocenter Control in the Synthesis of a this compound Diastereomer

| Stereocenter | Method of Stereochemical Control | Reference |

|---|---|---|

| C9 | Enantioselective Allyltitanation | lookchem.comnih.gov |

| C11 | Enantioselective Allyltitanation | lookchem.comnih.gov |

| C19 | Noyori Asymmetric Reduction | lookchem.comnih.gov |

Table 2. NMR Techniques in Stereochemical Elucidation

| NMR Technique | Information Provided | Application |

|---|---|---|

| COSY (Correlation Spectroscopy) | Shows proton-proton (¹H-¹H) coupling through bonds, identifying adjacent protons. | Confirms bonding network. ox.ac.uk |

| HSQC/HMQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to the carbons they are attached to. | Assigns protonated carbons. ox.ac.uk |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows coupling between protons and carbons over 2-3 bonds. | Establishes long-range connectivity. lookchem.com |

| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, irrespective of bonding. | Determines relative stereochemistry and conformations. rsc.orgwordpress.com |

| J-Coupling Constants | The magnitude of the splitting between peaks reveals the dihedral angle between coupled protons. | Defines the relative orientation of substituents. ipb.pt |

Biosynthetic Pathways and Genetic Regulation of Wortmannilactones

Elucidation of the Wortmannilactone Biosynthetic Gene Cluster (BGC)

The blueprint for wortmannilactone synthesis is encoded within a specific biosynthetic gene cluster (BGC) in the genome of the producing organism. The identification and characterization of this cluster are pivotal to unraveling the biosynthetic pathway.

Identification of Polyketide Synthase (PKS) Enzymes (e.g., HR-PKS)

At the heart of the wortmannilactone BGC lies the gene for a highly reducing polyketide synthase (HR-PKS). cityu.edu.hknih.gov Polyketide synthases are large, multi-domain enzymes that construct the carbon backbone of polyketides from simple acyl-CoA precursors in a manner analogous to fatty acid synthesis. wikipedia.orgrasmusfrandsen.dkwikipedia.org The HR-PKS involved in wortmannilactone biosynthesis is responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to generate a linear polyketide chain. nih.govwikipedia.org This specific PKS in Talaromyces wortmannii CBS 387.67 has been identified and is noted for being an enoyl reductase (ER)-less HR-PKS. cityu.edu.hknih.gov The domain architecture of this HR-PKS is predicted to be KS-AT-DH-CMet-KR-ACP, where KS is ketosynthase, AT is acyltransferase, DH is dehydratase, CMet is C-methyltransferase, KR is ketoreductase, and ACP is acyl carrier protein. nih.gov

Role of Ancillary Enzymes in Pathway Elaboration

While the HR-PKS lays the foundation, a suite of ancillary enzymes encoded within the BGC is crucial for tailoring the initial polyketide chain into the complex final structures of wortmannilactones. These enzymes catalyze a variety of chemical transformations, including oxidations, reductions, cyclizations, and rearrangements. nih.govresearchgate.net The characterization of these enzymes is essential to fully understand the biosynthetic cascade. Homologs of these tailoring enzymes are likely involved in the biosynthesis of other related natural products. nih.govresearchgate.net

Proposed Biosynthetic Cascade and Enzymatic Transformations

Based on the identified genes within the BGC and the structures of isolated wortmannilactone analogs, a biosynthetic pathway has been proposed. This pathway outlines the sequential enzymatic reactions that convert the linear polyketide into the characteristic fused ring systems of the wortmannilactones.

The biosynthesis is thought to commence with the HR-PKS producing a 5,6-dihydro-α-pyrone polyene. nih.gov This intermediate then undergoes a series of transformations catalyzed by tailoring enzymes, including bisepoxidation, epoxide ring opening, and cyclization, to generate the complex scaffold of wortmannilactones. nih.govresearchgate.net

Mechanistic Hypotheses of Key Biosynthetic Steps

The formation of the distinctive 2-oxabicyclo[2.2.1]heptane moiety found in some wortmannilactones is a key area of mechanistic investigation. escholarship.org It has been hypothesized that an acid-catalyzed isomerization, potentially mediated by an enzyme like WorC, is involved in the formation and cleavage of this structural feature. escholarship.org The pH of the environment appears to influence the reversibility of this isomerization. escholarship.org Furthermore, the formation of diverse chemical structures from a common polyketide precursor highlights the efficiency and conciseness of fungal tailoring enzymes. nih.govresearchgate.net

Genetic Engineering Strategies for Biosynthesis Modulation

The elucidation of the wortmannilactone BGC provides a roadmap for manipulating its biosynthetic output through genetic engineering. pressbooks.pub These strategies aim to either increase the production of known wortmannilactones or to generate novel analogs with potentially improved or different biological activities.

One common approach is the heterologous expression of the entire BGC in a well-characterized host organism, which can facilitate the production and study of the encoded natural products. jmicrobiol.or.krnih.gov Another strategy involves gene knockout studies to determine the function of specific ancillary enzymes within the pathway. jmicrobiol.or.kr By inactivating a particular gene, researchers can observe the accumulation of biosynthetic intermediates, thereby clarifying the role of the corresponding enzyme. Furthermore, promoter exchange strategies can be used to activate silent or weakly expressed BGCs, leading to the discovery of new compounds. researchgate.net These genetic manipulations are powerful tools for exploring the chemical space of natural products. jmicrobiol.or.krfrontiersin.org

Epigenetic Regulation of Secondary Metabolite Production

Fungal secondary metabolite production, including that of wortmannilactones, is often tightly regulated and many BGCs remain silent or are expressed at very low levels under standard laboratory conditions. researchgate.netfrontiersin.org Epigenetic regulation, which involves heritable changes in gene expression without altering the underlying DNA sequence, plays a crucial role in controlling the expression of these gene clusters. biomodal.comunife.it

Impact of Histone Deacetylase Inhibitors (e.g., SAHA) on Metabolite Diversity

The biosynthesis of secondary metabolites in fungi is governed by complex genetic regulatory networks. Many biosynthetic gene clusters are transcriptionally silent or expressed at very low levels under standard laboratory culture conditions. researchgate.net Epigenetic modification has emerged as a powerful strategy to activate these "cryptic" pathways, leading to the discovery of novel natural products and an enhanced diversity of metabolites. researchgate.netjelsciences.com One of the most effective approaches in this realm is the use of histone deacetylase (HDAC) inhibitors. researchgate.net

Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. wikipedia.org By blocking the action of HDACs, inhibitors like Suberoylanilide Hydroxamic Acid (SAHA) cause hyperacetylation of histones. wikipedia.org This modification relaxes the chromatin structure, making it more accessible to transcription factors and thereby activating the expression of previously silent genes. wikipedia.orgsapub.org In fungi, this epigenetic modulation has been frequently shown to trigger the production of a wider array of secondary metabolites. sapub.orgnih.gov

The application of SAHA to fungal cultures has proven particularly effective in expanding the chemical diversity of wortmannilactones produced by certain fungi. Research has demonstrated that treating the fungus Talaromyces wortmannii with SAHA induces the production of novel wortmannilactone derivatives that are not detected in its absence. researchgate.net Similarly, when the fungus Penicillium variabile was cultivated in a medium containing SAHA, it yielded new wortmannilactones alongside known ones. nih.gov This chemical epigenetic manipulation effectively alters the fungus's metabolic profile, resulting in the biosynthesis and isolation of previously unobserved, structurally related polyketides. nih.gov

Detailed research findings highlight the successful application of this strategy:

Induction of New Wortmannilactones in Talaromyces wortmannii : The addition of SAHA to the culture medium of Talaromyces wortmannii successfully activated silent biosynthetic gene clusters. researchgate.net This led to the isolation and characterization of four new derivatives: wortmannilactones I, J, K, and L. researchgate.net

Discovery of Novel Polyketides in Penicillium variabile : Culturing Penicillium variabile with SAHA resulted in the production of seven polyketides. nih.gov Among these were two new compounds, wortmannilactone M and wortmannilactone N, as well as the known wortmannilactones E, F, and H. nih.gov This demonstrates that epigenetic modification can not only trigger the synthesis of entirely new structures but also enhance the production of known, related compounds.

These findings underscore the significant impact of HDAC inhibitors on expanding the known chemical space of the wortmannilactone family. The use of SAHA provides a valuable tool for unlocking the latent biosynthetic potential of fungi, revealing novel structures that would otherwise remain undiscovered.

Table 1: Induction of Novel Wortmannilactones Using the HDAC Inhibitor SAHA

| Fungal Strain | HDAC Inhibitor | Induced Wortmannilactone Compounds | Reference |

| Talaromyces wortmannii | Suberoylanilide Hydroxamic Acid (SAHA) | Wortmannilactone I, Wortmannilactone J, Wortmannilactone K, Wortmannilactone L | researchgate.net |

| Penicillium variabile | Suberoylanilide Hydroxamic Acid (SAHA) | Wortmannilactone M, Wortmannilactone N | nih.gov |

Structural Modifications and Analogues of Wortmannilactone C

Naturally Occurring Wortmannilactone Analogues and Derivatives

Wortmannilactone C belongs to a larger family of 22-membered macrolides produced primarily by the fungus Talaromyces wortmannii. researchgate.netacs.org These naturally occurring analogues share a core structural framework but exhibit variations in functional groups, saturation levels, and stereochemistry. Isolation and characterization of these compounds have been facilitated by altering fungal culture conditions, a strategy sometimes referred to as "One Strain, Many Compounds" (OSMAC). researchgate.net For example, the addition of epigenetic regulatory agents like suberoylanilide hydroxamic acid to the culture medium of T. wortmannii has successfully induced the production of new wortmannilactone derivatives, including wortmannilactones I-L. researchgate.net

These analogues provide a natural library for understanding which parts of the molecule are critical for its biological effects. Key structural variations among the wortmannilactones include differences in the dihydropyran moiety and the oxabicyclo[2.2.1]heptane ring system. researchgate.netnih.gov

Table 1: Selected Naturally Occurring Wortmannilactone Analogues

| Compound Name | Source Organism | Key Structural Features / Notes | Reference(s) |

| Wortmannilactones A-D | Talaromyces wortmannii | Novel 22-membered triene macrolides; structures elucidated by NMR and MS analyses. acs.org | acs.org |

| Wortmannilactone F | Talaromyces wortmannii | A prominent analogue often used as a precursor in biotransformation studies. researchgate.netresearchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Wortmannilactone L | Talaromyces wortmannii | A dehydrated derivative of Wortmannilactone F. researchgate.net | researchgate.net |

| Wortmannilactones I-L | Talaromyces wortmannii | Production induced by adding suberoylanilide hydroxamic acid; show potent inhibitory activity against NADH-fumarate reductase. researchgate.net | researchgate.net |

| Wortmannilactones I1-I3 | Talaromyces wortmannii | Purified using the OSMAC strategy; structures established through NMR and HRESIMS analyses. researchgate.net | researchgate.net |

Biotransformation utilizes microorganisms or isolated enzymes to perform specific chemical modifications on a substrate, often with high regio- and stereoselectivity that can be difficult to achieve through traditional chemical synthesis. mhmedical.comescholarship.orgscribd.com This approach has been successfully applied to the wortmannilactone family.

A notable example is the creation of wortmannilactone M. researchgate.netnih.gov This compound was generated through the biotransformation of wortmannilactone F using a marine-derived fungus, designated DL1103. researchgate.netnih.govresearchgate.net The transformation involves the specific reduction of the C-3 carbonyl group on the wortmannilactone F backbone. researchgate.netnih.gov This targeted modification highlights the potential of using microbial systems to generate novel analogues that are not readily accessible through direct fermentation of the original producing strain.

Chemoenzymatic and Semisynthetic Derivatization Strategies

Chemoenzymatic and semisynthetic strategies bridge the gap between natural product isolation and total synthesis. eupati.eursc.org These methods involve taking a readily available natural product, such as a wortmannilactone, and using chemical or enzymatic reactions to create targeted modifications. eupati.eursc.org This approach is often more efficient than a full chemical synthesis, especially for complex molecules. eupati.eu

For the wortmannilactones, semisynthetic derivatives have been created to confirm structural assignments and probe function. Standard laboratory reactions such as acetylation and oxidation have been used to create derivatives that help in the detailed analysis of the molecule's structure and the relative configurations of its stereocenters. researchgate.net The modification of natural products can improve properties like stability or allow for the attachment of probes. eupati.eu For instance, the general strategy of semisynthesis has been widely applied to other complex natural products, such as the anticancer Vinca alkaloids, where modifications to the core structure led to the development of new drugs with improved properties. nih.gov Such strategies hold promise for creating novel wortmannilactone derivatives with enhanced or altered biological activities.

Development of Synthetic Analogues for Structure-Function Probing

Total synthesis provides the ultimate tool for structural modification, allowing for the creation of analogues that are inaccessible from the natural source or through simple derivatization. researchgate.net Such synthetic analogues are invaluable for structure-function probing, where specific parts of a molecule are systematically altered to determine their role in its biological activity. nih.gov

A convergent and versatile synthetic strategy has been developed for a diastereomer of this compound. acs.orgacs.orgnih.gov This work provides a blueprint for accessing various analogues by modifying the building blocks used in the synthesis. The key steps in this synthetic approach include:

A Liebeskind cross-coupling reaction to form a critical carbon-carbon bond. acs.orgacs.orgnih.gov

A Horner-Wadsworth-Emmons (HWE) reaction to construct the large macrolactone ring. acs.orgacs.orgnih.gov

Enantioselective allyltitanations to control the stereochemistry at the C9, C11, and C21 positions. acs.orgacs.orgnih.gov

A Noyori reduction of an acetylenic ketone to establish the stereocenter at C19. acs.orgacs.orgnih.gov

By creating such synthetic platforms, researchers can design and produce a wide array of analogues, substituting different functional groups or altering stereochemistry to precisely map the molecular features required for the compound's function. acs.orglookchem.com This is crucial for developing molecular probes to study biological pathways or for designing new therapeutic agents with improved efficacy and selectivity. mit.eduaimspress.comswtest.org

Mechanistic Investigations of Biological Activities of Wortmannilactones

Modulation of Electron Transport Chain Enzymes

Wortmannilactones, including wortmannilactone C, have been identified as selective inhibitors of enzymes within the electron transport chain, particularly those found in helminths. nih.gov This inhibitory action is crucial for the compound's biological effects, as these enzymes are vital for the energy metabolism of these organisms.

The NADH-fumarate reductase (NFR) system is a critical anaerobic respiratory pathway in many parasitic helminths, making it an attractive target for anthelmintic drugs. researchgate.net this compound demonstrates potent inhibitory activity against the NFR enzyme complex from the roundworm Ascaris suum. jst.go.jp

Research has shown that wortmannilactones are selective inhibitors of this enzyme system. nih.gov The inhibitory concentration (IC₅₀) of this compound against A. suum NFR has been determined, highlighting its potential as a specific inhibitor. Structure-activity relationship studies suggest that key structural features of the wortmannilactone scaffold, such as the dihydropyran moiety and the oxabicyclo-[2.2.1]-heptane core, are important for this inhibitory activity. nih.gov

In conjunction with NFR inhibition, this compound also targets the NADH-rhodoquinone reductase (NRQR) enzyme, which is Complex I of the helminth-specific anaerobic electron transport chain. nih.govresearchgate.net This enzyme facilitates the transfer of electrons from NADH to rhodoquinone, a crucial step in the anaerobic energy generation process of parasites like A. suum. researchgate.net

This compound acts as a selective inhibitor of NRQR. nih.gov The IC₅₀ value for its inhibition of NRQR from A. suum mitochondria has been reported to be 55 nM. niph.go.jp This dual inhibition of both NRQR and NFR underscores the compound's potent disruption of the parasite's unique energy metabolism.

Inhibition of NADH-Fumarate Reductase (NFR)

Cellular Pathway Interventions in Model Systems

Beyond enzyme inhibition, this compound exerts its biological effects by intervening in fundamental cellular pathways, as demonstrated in various in vitro models.

This compound has shown notable cytotoxic effects, particularly against cancer cell lines. This activity suggests its potential to interfere with pathways essential for cell survival and proliferation.

The cytotoxic potential of this compound has been evaluated against several human and murine cancer cell lines. According to the criteria set by the U.S. National Cancer Institute, a compound is considered to have significant cytotoxic activity if it demonstrates an IC₅₀ value of less than 30 µg/mL. mdpi.comnih.gov this compound meets this criterion in several cell lines, indicating a potent anti-proliferative effect.

Detailed findings on the cytotoxic activity of this compound are presented below:

Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| P388 | Murine Leukemia | 3.6 |

| L1210 | Murine Leukemia | 15 |

| HeLa | Human Cervical Cancer | 13 |

Data compiled from scientific literature. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

This compound has also been investigated for its ability to modulate inflammatory responses. Chronic inflammation is a key factor in the pathology of various diseases, including some cancers. wikipedia.org The compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The IC₅₀ value for this inhibition was determined to be 24 µM, indicating a significant anti-inflammatory effect. This suggests that this compound can interfere with inflammatory signaling pathways, such as those activated by LPS. mdpi.com

Anti-inflammatory Response Modulation

Inhibition of TNF-α-induced ICAM-1 Expression

Research has explored the anti-inflammatory properties of compounds isolated from the fungus Talaromyces wortmannii, the source of wortmannilactones. nih.gov A substance identified as compound C, derived from this fungus, was hypothesized to possess anti-inflammatory effects by inhibiting the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α). nih.gov In studies, certain compounds from T. wortmannii demonstrated anti-inflammatory activity; for instance, a substance referred to as compound C showed an inhibitory effect of over 55% on inflammatory processes. nih.gov The expression of ICAM-1 is known to be regulated by the activation of NF-κB, and it was found that specific compounds from T. wortmannii could inhibit TNF-induced NF-κB activation. nih.gov

Attenuation of IL-8 Release in Keratinocytes

The bacterium Propionibacterium acnes (recently reclassified as Cutibacterium acnes) is known to be involved in the inflammatory aspects of acne vulgaris by stimulating pro-inflammatory mediators like interleukin-8 (IL-8). nih.govresearchgate.net A compound designated as "compound C," isolated from Talaromyces wortmannii, was investigated for its ability to counteract this process. nih.gov When human keratinocyte cells (HaCaT) were treated with P. acnes, it led to a significant increase in the release of IL-8. nih.govresearchgate.net However, treatment with compound C was found to inhibit this P. acnes-mediated IL-8 release in a dose-dependent manner. nih.govresearchgate.net The mechanism behind this inhibition involves the suppression of NF-κB and activator protein-1 (AP-1) activation, which are critical pathways in the inflammatory response. nih.gov Specifically, compound C was observed to inhibit the degradation of IκB and the phosphorylation of ERK and JNK MAP kinases. nih.govresearchgate.net

Potential Antibacterial Mechanisms

Activity against Propionibacterium acnes

Research into metabolites from Talaromyces wortmannii has identified potential antibacterial agents. nih.gov A substance from this fungus, referred to as compound C, was shown to have effective antimicrobial activity against P. acnes. nih.govresearchgate.net The minimum inhibitory concentration (MIC) value of compound C against P. acnes was determined to be 0.98 µg/ml. nih.gov This potency was comparable to or even better than some commercially available antibiotics. nih.gov Based on its potent antibacterial and anti-inflammatory effects, it has been suggested that this compound could be an alternative treatment for acne vulgaris. nih.govresearchgate.net

The following table displays the Minimum Inhibitory Concentration (MIC) values of various compounds isolated from T. wortmannii against several bacteria, including P. acnes.

Table 1: Antibacterial Activity of Compounds from T. wortmannii

| Compound | MIC against P. acnes (µg/ml) | MIC against S. epidermidis (µg/ml) | MIC against MRSA (µg/ml) |

|---|---|---|---|

| Compound A | 31.5 - 62.5 | Not specified | Not specified |

| Compound BB | 15.7 | 7.8 | 31.2 |

| Compound C | 0.98 | 0.24 | 1.9 |

| Compound D | 7.8 | 3.91 | 3.9 |

Source: Data derived from research on antimicrobial activities of endophytic fungi Talaromyces wortmannii extracts. nih.gov

Mechanistic Studies in Parasitic Organisms

Effects on Trichinella spiralis Morphology and Development In Vivo

Studies on related compounds, specifically wortmannilactone F, have demonstrated significant effects on the nematode Trichinella spiralis in vivo. nih.govnih.gov In mice infected with T. spiralis, treatment with wortmannilactone F resulted in a dose-dependent decrease in the number and size of adult worms. nih.govnih.gov Morphological analysis revealed that the compound inflicted notable damage to the cuticle and microvilli of the parasite. nih.gov Furthermore, wortmannilactone F caused obvious damaging effects on the surface and digestive systems of mature T. spiralis worms. nih.gov These findings suggest that wortmannilactones can interfere with the development and structural integrity of the parasite. nih.govnih.gov

Inhibition of Other Enzymatic Targets (e.g., Cathepsin B by related compounds)

A series of related compounds, wortmannilactones E–H, isolated from the soil fungus Talaromyces wortmannii, have been identified as inhibitors of cathepsin B. researchgate.net Cathepsin B is a lysosomal cysteine protease that is considered a therapeutic target for certain diseases. researchgate.net These tetraene lactones exhibited inhibitory activity against cathepsin B with IC₅₀ values ranging from 4.3 to 13.0 µM. researchgate.net

The inhibitory activities of these specific wortmannilactones are detailed in the table below.

Table 2: Inhibitory Activity of Wortmannilactones against Cathepsin B

| Compound | IC₅₀ (µM) |

|---|---|

| Wortmannilactone E | 4.3 |

| Wortmannilactone F | 6.5 |

| Wortmannilactone G | 13.0 |

| Wortmannilactone H | 6.0 |

Source: Data from a study on cathepsin B inhibitory tetraene lactones from the fungus Talaromyces wortmannii. researchgate.net

Structure-activity Relationship Sar Studies of Wortmannilactones

Identification of Key Structural Moieties for Biological Potency

SAR studies have pinpointed several key structural elements within the wortmannilactone scaffold that are crucial for their biological potency, particularly as inhibitors of NADH-fumarate reductase, a key enzyme in the metabolism of certain pathogens and cancer cells. researchgate.netresearchgate.net These moieties include the relative configuration of stereocenters, the positioning of double bonds, the presence of oxygen atoms in the dihydropyran ring, and a specific keto-carbonyl group.

Significance of Double Bond Positions

| Compound | Key Structural Difference | Target | IC50 (µM) |

| Wortmannilactone I | - | NADH-fumarate reductase | 0.84 |

| Wortmannilactone J | - | NADH-fumarate reductase | 1.35 |

| Wortmannilactone K | - | NADH-fumarate reductase | 1.12 |

| Wortmannilactone L | Dehydrated derivative | NADH-fumarate reductase | 0.96 |

This table presents the inhibitory activities of various wortmannilactone analogues against NADH-fumarate reductase, highlighting the impact of structural modifications. Data sourced from nih.gov.

Contribution of Oxygen Atoms in Dihydropyran Moiety

The oxygen atoms within the dihydropyran moiety are crucial for the biological activity of wortmannilactones. researchgate.net These atoms can participate in hydrogen bonding interactions with the target enzyme, thereby anchoring the molecule in the active site. The presence and orientation of these oxygen-containing functional groups are thought to be essential for the high-affinity binding required for potent inhibition. Structure-activity relationship analyses of a series of wortmannilactones have consistently pointed to the indispensability of these oxygen atoms for their inhibitory effects. researchgate.net

Importance of the Keto-Carbonyl Group in Oxabicyclo-[2.2.1]-Heptane Moiety

A prominent feature in the SAR of many wortmannilactones is the keto-carbonyl group located within the oxabicyclo-[2.2.1]-heptane moiety. researchgate.net This functional group is a key contributor to the molecule's biological activity. It can act as a hydrogen bond acceptor, facilitating critical interactions with the amino acid residues in the binding pocket of the target protein. The reduction of this keto group to a hydroxyl group, for instance, has been shown to modulate the inhibitory potency, indicating its direct involvement in the mechanism of action.

Correlating Stereochemistry with Mechanistic Efficacy

The stereochemistry of wortmannilactones is intrinsically linked to their mechanistic efficacy as enzyme inhibitors. chemguideforcie.co.uk The three-dimensional arrangement of atoms dictates how the molecule fits into the active site of its target, such as NADH-fumarate reductase. researchgate.net Enantiomers of a chiral drug can exhibit profound differences in biological activity, with one isomer often being significantly more potent than the other. chemguideforcie.co.uk

In the context of wortmannilactones, the specific stereoconfiguration of the various chiral centers is essential for establishing the precise intermolecular interactions—hydrogen bonds, hydrophobic interactions, and van der Waals forces—required for potent inhibition of NADH-fumarate reductase. researchgate.net The synthesis of a diastereomer of wortmannilactone C provides a valuable tool for probing these stereochemical requirements. nih.govresearchgate.net Although detailed biological data for this specific synthetic isomer is not yet widely reported, comparisons between the activities of naturally occurring wortmannilactone stereoisomers have already established that subtle changes in stereochemistry can lead to significant differences in their inhibitory potency against NADH-fumarate reductase.

| Compound | Cell Line | IC50 (µM) |

| Wortmannilactone A | P388 | 28.7 |

| A-549 | 35.5 | |

| HT-29 | 40.2 | |

| Wortmannilactone B | P388 | 75.3 |

| A-549 | 130.5 | |

| HT-29 | >100 | |

| This compound | P388 | 32.4 |

| A-549 | 41.2 | |

| HT-29 | 55.7 | |

| Wortmannilactone D | P388 | 68.9 |

| A-549 | 80.4 | |

| HT-29 | 92.1 |

This table showcases the cytotoxic activities of wortmannilactones A-D against various human cancer cell lines, illustrating the influence of structural variations on potency. Data sourced from researchgate.net.

Computational Approaches in SAR Analysis

Computational chemistry offers powerful tools to complement experimental SAR studies by providing insights into the molecular interactions that govern biological activity. nih.govmdpi.com Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be instrumental in understanding the SAR of wortmannilactones.

Molecular docking simulations can predict the binding orientation of this compound and its analogues within the active site of target proteins like NADH-fumarate reductase. nih.gov These models can help visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein, thereby explaining the experimental SAR data. For instance, docking studies could rationalize why a specific stereoisomer is more active or why the keto-carbonyl group is essential for potency.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models that correlate the 3D structural features of wortmannilactone analogues with their biological activities. nih.govmdpi.com These models generate contour maps that highlight the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such insights are invaluable for the rational design of new, more potent wortmannilactone analogues. Although specific computational studies on this compound are not extensively documented in the public domain, the application of these established computational methods holds great promise for accelerating the optimization of this promising class of natural products.

Future Research Trajectories and Methodological Advancements

Development of Novel Synthetic Strategies for Complex Macrolides

The total synthesis of complex macrolides like wortmannilactone C remains a significant challenge in organic chemistry. While the natural product itself has not been fully synthesized, a diastereomer of this compound has been successfully constructed, providing a roadmap for future synthetic endeavors. escholarship.orgasm.orgnih.gov This work utilized a convergent and versatile strategy, which is crucial for efficiently assembling complex molecules. asm.orgnih.gov

The synthesis began with readily available starting materials, tert-butyl 3-hydroxypropanoate and ethyl (R)-3-hydroxybutanoate. asm.orgnih.gov Key to the successful strategy were several powerful chemical reactions. The construction of the macrolactone framework was achieved through a Liebeskind cross-coupling and a Horner-Wadsworth-Emmons (HWE) reaction. asm.orgnih.govjabonline.in The stereochemistry of the molecule, a critical aspect for biological activity, was carefully controlled using modern asymmetric synthesis techniques. Specifically, enantioselective allyltitanations were employed to set the stereogenic centers at positions C9, C11, and C21, while a Noyori reduction was used to control the C19 stereocenter. asm.orgnih.govjabonline.in

Advanced Omics Approaches in Biosynthesis Discovery

Understanding how Talaromyces wortmannii produces this compound is fundamental for its biotechnological production and the generation of novel analogs. Advanced "omics" approaches are central to this endeavor, providing a powerful toolkit for elucidating complex biosynthetic pathways. nih.gov The general strategy involves combining genomics, transcriptomics, and metabolomics to connect genes to final chemical structures. secondarymetabolites.org

Genomics forms the foundation of this discovery process. Whole-genome sequencing of the producing fungus, Talaromyces wortmannii, allows for the identification of secondary metabolite biosynthetic gene clusters (BGCs). sourceforge.netvulcanchem.com Bioinformatic tools like antiSMASH (Antibiotics and Secondary Metabolite Analysis Shell) and MultiGeneBlast are then used to mine the genome data, predicting the boundaries of BGCs and the putative functions of the genes within them. sourceforge.netresearchgate.netnih.gov For wortmannilactones, which are polyketides, this involves searching for genes encoding polyketide synthases (PKSs), the core enzymes responsible for building the carbon backbone of the molecule. researchgate.netmdpi.com Preliminary analyses of T. wortmannii have indeed suggested that modular PKS clusters are responsible for assembling the macrolactone core. researchgate.net

Research has successfully identified a putative wor biosynthetic gene cluster responsible for wortmannilactone production. escholarship.org This was achieved through genome mining and subsequent heterologous expression of the candidate genes (worABC) in a host organism, Saccharomyces cerevisiae, which led to the production of key intermediates. escholarship.org This research suggests the pathway involves a highly reducing polyketide synthase (HR-PKS) that creates a polyene backbone, which is then modified by several tailoring enzymes, such as oxidases, to form the final complex structure. escholarship.orgnih.govresearchgate.net

Future work will involve a multi-omics approach to fully characterize the pathway. Transcriptomics can reveal which genes in the cluster are expressed and under what conditions, while metabolomics can detect the accumulation of intermediates and the final products, confirming the function of each gene in the pathway. secondarymetabolites.orgresearchgate.net This integrated knowledge is invaluable for engineering the biosynthetic pathway to increase yields or create novel wortmannilactone derivatives.

Targeted Molecular Probe Development for Mechanistic Insights

To fully understand the therapeutic potential of this compound, it is essential to identify its precise molecular targets and elucidate its mechanism of action. The development of targeted molecular probes derived from the natural product scaffold is a key future strategy for achieving these mechanistic insights. These probes are designed to bind specifically to the target proteins, allowing for their identification and the study of the binding interaction. mdpi.com

The closely related and well-studied compound, wortmannin, is a known covalent inhibitor of phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. Given the structural similarity, it is hypothesized that this compound may also target this pathway.

Future research will focus on synthesizing molecular probes based on the this compound structure. These probes can be designed with several features:

A reactive group: For covalently binding to the target, similar to wortmannin.

A reporter tag: Such as a fluorescent molecule or a biotin tag, which allows for visualization and pull-down of the target protein for identification via proteomics.

A photo-affinity label: Which can be activated by light to form a covalent bond with the target, capturing even non-covalent interactions.

These activity-based probes can be used in cell lysates or living cells to label the direct binding partners of this compound. This will definitively confirm whether PI3K or other kinases are direct targets and could reveal novel, unanticipated targets, thereby providing a much deeper understanding of the compound's bioactivity.

Expanding the Scope of Fungal Chemical Epigenetic Regulation

Fungi possess a vast number of BGCs that are not expressed under standard laboratory culture conditions; these are often referred to as "silent" or "cryptic" gene clusters. Chemical epigenetic regulation is a powerful strategy to awaken these silent clusters and unlock the full chemical potential of a fungus. researchgate.net This approach involves using small molecules, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors, to alter chromatin structure and induce gene expression without changing the underlying DNA sequence.

This strategy has proven remarkably successful for the Talaromyces genus. Treating cultures of Talaromyces wortmannii with the HDAC inhibitor suberoylanilide hydroxamic acid (SAHA) led to the isolation of four new wortmannilactone derivatives, designated wortmannilactones I–L. vulcanchem.com Similarly, treatment with procaine, another epigenetic modifier, has been shown to alter the metabolic profile of the fungus.

This success highlights a significant trajectory for future research. A systematic expansion of this approach could lead to the discovery of a much wider array of wortmannilactone analogs and other novel compounds from T. wortmannii and related fungi. Future studies will likely involve:

Screening a broader library of epigenetic modifiers to find new triggers for secondary metabolite production.

Combining epigenetic modifiers with other culture-based strategies (the "one strain many compounds" or OSMAC approach) to maximize chemical diversity.

Using omics techniques to understand the global changes in gene expression and metabolism induced by these epigenetic agents, providing insights into the regulatory networks that control these silent BGCs. researchgate.net

This line of research is not only promising for discovering new molecules but also for understanding the fundamental biology of fungal gene regulation.

Exploration of New Biological Targets and Pathways for Wortmannilactones

While the PI3K/Akt/mTOR pathway is a primary focus for wortmannin and its analogs, future research must explore the possibility that wortmannilactones interact with other biological targets and pathways. Limiting the investigation to a single, known pathway could cause researchers to overlook novel mechanisms of action and unique therapeutic opportunities.

Emerging evidence already points toward alternative targets for this class of compounds. The novel wortmannilactones I–L, produced through epigenetic modification, showed potent inhibitory activity against NADH-fumarate reductase. This enzyme is crucial for anaerobic metabolism in some parasites and cancer cells, suggesting a completely different therapeutic application from the canonical PI3K inhibition.

Furthermore, other bioactive compounds isolated from Talaromyces wortmannii have demonstrated activities that implicate different cellular pathways. For example, certain compounds from the fungus have been shown to possess anti-inflammatory properties by inhibiting the NF-kB and MAPK pathways in skin cells, as well as antibacterial activity against acne-related bacteria.

These findings strongly support a broader exploration of the biological activities of this compound and its relatives. Future research trajectories should include:

Unbiased, high-throughput screening of wortmannilactones against large panels of biological targets, such as kinases, enzymes, and receptors.

Phenotypic screening in various disease models (e.g., cancer, inflammation, infectious disease) to identify unexpected activities.

Systems biology approaches, like chemoproteomics and transcriptomics, to map the global cellular response to this compound treatment, which can help to generate new hypotheses about its mechanism of action beyond the PI3K pathway.

By casting a wider net, researchers can build a comprehensive biological profile for the wortmannilactone family, potentially uncovering novel and more effective therapeutic uses.

Conclusion

Summary of Wortmannilactone C's Academic Significance

This compound has emerged as a molecule of considerable academic interest since its discovery. Its significance lies in several key areas. Firstly, as a complex 22-membered macrolide, it presents a formidable challenge in natural product synthesis, driving the development of novel and versatile synthetic strategies. The successful synthesis of its diastereomer by Cossy's group, employing key reactions like the Liebeskind coupling and HWE macrocyclization, showcases the power of modern organic chemistry in constructing complex architectures and provides a roadmap for accessing its other stereoisomers. acs.orgresearchgate.net Secondly, its diverse biological profile, encompassing cytotoxic, anti-inflammatory, and specific enzyme inhibitory activities, makes it a valuable lead compound for drug discovery. researchgate.netscienceopen.comresearchgate.net The potent and specific action against P. acnes, combined with its anti-inflammatory effects, highlights its potential in dermatology. scienceopen.complos.org

Outlook on its Contribution to Natural Product Chemistry and Chemical Biology

The study of this compound is poised to continue contributing to both natural product chemistry and chemical biology. The elucidation of its complete stereostructure, which can be facilitated by the synthesis of all possible diastereomers, remains a critical goal. acs.org This will enable a precise understanding of its structure-activity relationships, guiding the design of more potent and selective analogues. From a biosynthetic perspective, identifying and characterizing the specific gene cluster responsible for its production in Talaromyces wortmannii will offer deeper insights into the enzymatic machinery that constructs such complex polyketides. nih.gov This knowledge could be harnessed for biosynthetic engineering (mutasynthesis) to generate novel derivatives. In chemical biology, this compound serves as a valuable chemical probe for studying pathways such as NF-κB signaling and the unique anaerobic respiration dependent on NADH-fumarate reductase, potentially uncovering new therapeutic targets.

Q & A

Basic: What are the key synthetic intermediates and reaction steps for synthesizing wortmannilactone C?

This compound is synthesized via a convergent strategy starting with tert-butyl 3-hydroxypropanoate and ethyl (R)-3-hydroxybutanoate . Key steps include:

- Liebeskind cross-coupling to form carbon-carbon bonds between aromatic and aliphatic fragments.

- Horner-Wadsworth-Emmons (HWE) reaction to construct the macrolactone core .

- Enantioselective allyltitanation to control stereochemistry at C9, C11, and C21.

- Noyori reduction of an acetylenic ketone to establish the C19 stereocenter .

Methodological Tip: Optimize reaction conditions (e.g., solvent, temperature) for stereochemical fidelity, as minor deviations may yield diastereomers .

Advanced: How can researchers resolve contradictions in stereochemical assignments for this compound analogs?

Discrepancies in stereochemistry (e.g., β-face vs. α-face methyl groups in related compounds like wortmannilactone G and prugosene B1) arise from enzymatic control during biosynthesis . To address this:

- Use NOESY NMR to confirm spatial proximity of substituents (e.g., CH3-22 in wortmannilactone G vs. prugosene B1) .

- Perform X-ray crystallography for unambiguous stereochemical determination.

- Compare synthetic intermediates with biosynthetic precursors to identify enzyme-driven stereoselectivity .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

- GC/MS (≥98.0% purity verification for intermediates like tert-butyl 3-hydroxypropanoate) .

- Chiral HPLC to confirm enantiomeric excess of intermediates (e.g., ethyl (R)-3-hydroxybutanoate) .

- NMR (1H, 13C, DEPT) for structural elucidation, particularly for distinguishing diastereomers .

Advanced: What strategies mitigate challenges in macrolactonization during total synthesis?

Macrolactonization often faces competing side reactions (e.g., oligomerization). Solutions include:

- High-dilution conditions to favor intramolecular cyclization over intermolecular reactions.

- Activation of carboxylic acids via mixed carbonates or thiopyridyl esters to enhance reactivity .

- Real-time monitoring using LC-MS to detect premature cyclization byproducts .

Basic: How does the structural diversity of wortmannilactone derivatives influence bioactivity studies?

Wortmannilactones A–D differ in substituents (e.g., hydroxyl vs. methoxy groups at C-1 and C-2), which modulate interactions with biological targets . For reproducible bioassays:

- Use structure-activity relationship (SAR) models to correlate substituent effects with activity.

- Validate purity (>95% by HPLC) to exclude confounding effects from impurities .

Advanced: How can researchers address low yields in cross-coupling reactions during synthesis?

Low yields in Liebeskind cross-coupling may result from:

- Protiodestannylation of vinyltin intermediates during purification .

- Catalyst poisoning by sulfur-containing byproducts.

Solutions: - Replace Pd(0) catalysts with Pd(II) pre-catalysts to enhance stability.

- Use scavenger resins during workup to remove residual tin byproducts .

Basic: What are the primary applications of this compound in non-therapeutic research?

- As a molecular scaffold for designing metal-fullerene frameworks (MFFs) via coordination chemistry .

- As a model system for studying macrolide biosynthesis in fungi .

Advanced: How do enzymatic mechanisms in fungal biosynthesis inform synthetic approaches?

Fungal enzymes (e.g., SdgD homologs) control epoxide ring-opening stereochemistry during biosynthesis. To replicate this in vitro:

- Use asymmetric epoxidation catalysts (e.g., Jacobsen catalysts) to mimic enzymatic control.

- Study isotope-labeled substrates to track kinetic resolution during synthetic steps .

Basic: What are common pitfalls in scaling up this compound synthesis?

- Scale-dependent stereochemical drift due to inefficient mixing in large reactors.

- Thermal degradation of intermediates during prolonged reactions.

Mitigation: Conduct DoE (Design of Experiments) to optimize parameters like agitation speed and heating rate .

Advanced: How can computational tools aid in resolving conflicting biosynthetic hypotheses?

- DFT calculations to predict energy barriers for competing epoxide-opening pathways .

- Molecular docking to simulate enzyme-substrate interactions and identify stereochemical determinants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。